molecular formula C16H14FN3O3 B15011302 N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide

N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B15011302
M. Wt: 315.30 g/mol
InChI Key: PZMVVHGAUWRERH-VCHYOVAHSA-N
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Description

N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a chemical compound that belongs to the class of Schiff base hydrazones Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 2-fluorobenzaldehyde with 3-methoxybenzohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone. The reaction can be represented as follows:

2-Fluorobenzaldehyde+3-MethoxybenzohydrazideN-(2-Fluorophenyl)-1-N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonylformamide\text{2-Fluorobenzaldehyde} + \text{3-Methoxybenzohydrazide} \rightarrow \text{N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide} 2-Fluorobenzaldehyde+3-Methoxybenzohydrazide→N-(2-Fluorophenyl)-1-N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonylformamide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-(2-Fluorophenyl)-1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to the combination of its fluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14FN3O3/c1-23-12-6-4-5-11(9-12)10-18-20-16(22)15(21)19-14-8-3-2-7-13(14)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

PZMVVHGAUWRERH-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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